Lipophilicity vs. Azetidine-3-carboxylic Acid
The para-aminophenyl substituent in 1-(4-Aminophenyl)azetidine-3-carboxylic acid increases lipophilicity by approximately 1.6 log units compared to the unsubstituted parent compound azetidine-3-carboxylic acid. This shift improves passive membrane permeability, a critical determinant for intracellular target engagement [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | Azetidine-3-carboxylic acid: XLogP3 = -0.86 |
| Quantified Difference | ΔXLogP3 = +1.56 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]; CAS 36476-78-5, InvivoChem [2] |
Why This Matters
Higher lipophilicity translates to improved membrane permeability and potentially better oral bioavailability, a key criterion for advancing hits to leads.
- [1] PubChem. 1-(4-Aminophenyl)azetidine-3-carboxylic acid. PubChem CID 53402841. https://pubchem.ncbi.nlm.nih.gov/compound/887595-85-9 View Source
- [2] InvivoChem. Azetidine-3-carboxylic acid. Product page, accessed 2026. https://www.invivochem.cn/Azetidine-3-carboxylic-acid.html View Source
